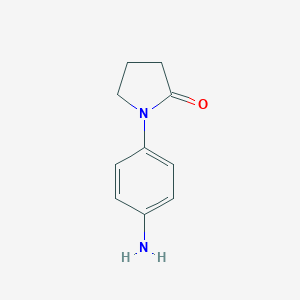
1-(4-Aminophenyl)pyrrolidin-2-one
Cat. No. B111741
Key on ui cas rn:
13691-22-0
M. Wt: 176.21 g/mol
InChI Key: IOMOVAPYJQVJDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07365088B2
Procedure details


800 mg Benzene-1,4-diamine and 600 μl Dihydro-furan-2-one were heated for 1 h to 200° C. under microwave irradiation (200 W, CEM Discover™ apparatus). Finally, 10 mL saturated NaHCO3 solution were added and the mixture was directly purified by chromatography on silica gel eluting with a gradient of DCM/MeOH 100%->50%. The fractions containing the product were combined and the solvent evaporated under reduced pressure. Yield: 860 mg.



Identifiers


|
REACTION_CXSMILES
|
[C:1]1([NH2:8])[CH:6]=[CH:5][C:4]([NH2:7])=[CH:3][CH:2]=1.[O:9]1[CH2:13][CH2:12][CH2:11][C:10]1=O>C([O-])(O)=O.[Na+]>[NH2:7][C:4]1[CH:5]=[CH:6][C:1]([N:8]2[CH2:13][CH2:12][CH2:11][C:10]2=[O:9])=[CH:2][CH:3]=1 |f:2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
800 mg
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=C(C=C1)N)N
|
|
Name
|
|
|
Quantity
|
600 μL
|
|
Type
|
reactant
|
|
Smiles
|
O1C(CCC1)=O
|
Step Two
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the mixture was directly purified by chromatography on silica gel eluting with a gradient of DCM/MeOH 100%->50%
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The fractions containing the product
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent evaporated under reduced pressure
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
NC1=CC=C(C=C1)N1C(CCC1)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
